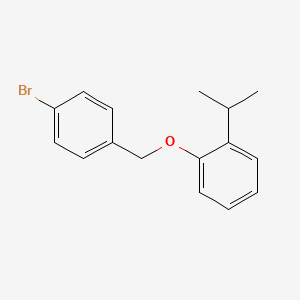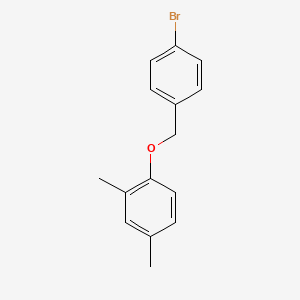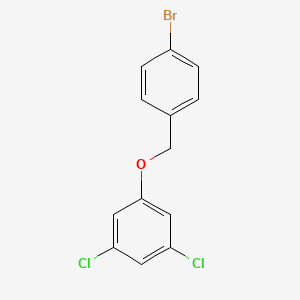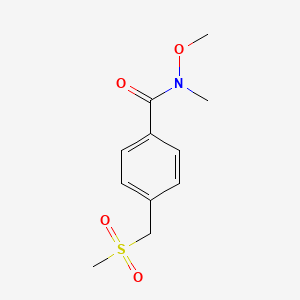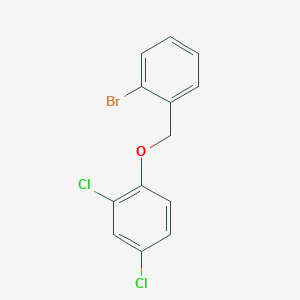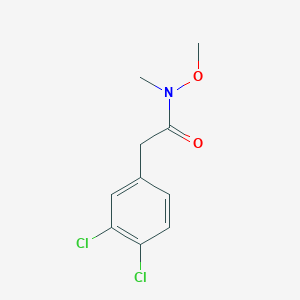
2-(3,4-二氯苯基)-N-甲氧基-N-甲基乙酰胺
描述
2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 合成与抑菌活性
杨红(2012 年)对结构与 2-(3,4-二氯苯基)-N-甲氧基-N-甲基乙酰胺 相似的 2-甲氧基亚氨基-2-(2-(取代苯基)-N-甲基乙酰胺) 衍生物的研究揭示了它们的合成及其对多种病原体的显著抑菌活性,突出了它们在对抗细菌感染方面的潜力 (杨红,2012 年)。
2. 在农业化学中的作用
R. Nashed 和 R. D. Ilnicki(1970 年)对林尿素(一种相关化合物)在各种植物中的归宿的研究证明了此类化学物质在农业化学中的重要性,特别是在了解作物中除草剂的吸收、分布和代谢方面 (Nashed & Ilnicki,1970 年)。
3. 在有机合成中的潜力
B. Manjunath、Neeraj P. Sane 和 I. S. Aidhen(2006 年)描述了使用源自相似结构的试剂来合成 α,β-不饱和 N-甲氧基-N-甲基酰胺,说明了其在有机合成和创建结构多样的分子中的用途 (Manjunath、Sane 和 Aidhen,2006 年)。
4. 环境影响研究
G. H. Willis、R. L. Rogers 和 L. Southwick(1975 年)报道的对林尿素(一种结构相关化合物)的降解和环境影响的研究提供了对这类化学物质的生态足迹的见解,这对于环境保护和政策制定至关重要 (Willis、Rogers 和 Southwick,1975 年)。
5. 晶体结构和抗真菌活性
杨慧慧等人(2017 年)对三氟阿托拉酰胺衍生物(包括一种与 2-(3,4-二氯苯基)-N-甲氧基-N-甲基乙酰胺 结构相似的化合物)的研究提供了对晶体结构和抗真菌活性的见解,进一步强调了在药物化学和农用化学中的广泛应用 (杨等人,2017 年)。
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(15-2)10(14)6-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMLPRPTUNAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=C(C=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione](/img/structure/B7858341.png)



